(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrrolo[3,4-b][1,4]oxazine ring system. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new organic compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine
- (4aR,7aS)-Hexahydropyrrolo[3,4-b][1,4]oxazin-4(4aH)-yl[3-(2-pyrazinyloxy)phenyl]methanone
- (4aR,7aS)-Hexahydropyrrolo[3,4-b][1,4]oxazin-4(4aH)-yl(1-iso propyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Uniqueness
Compared to these similar compounds, (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate stands out due to its tert-butyl ester group, which imparts unique chemical properties such as increased lipophilicity and stability. These characteristics make it particularly valuable in applications requiring robust and versatile intermediates .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
YLMNCYATSGIUDS-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.